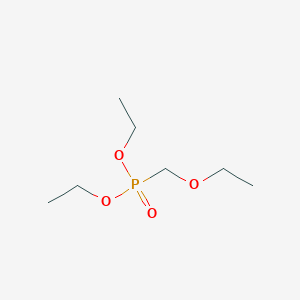

![molecular formula C9H11N3O B1338867 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 90817-87-1](/img/structure/B1338867.png)

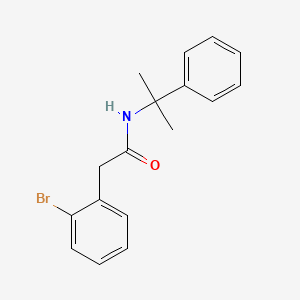

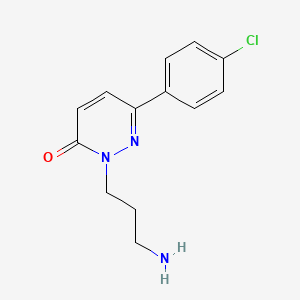

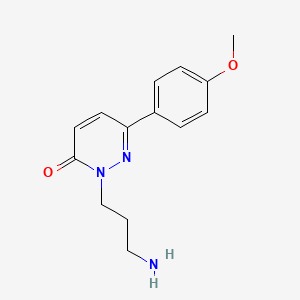

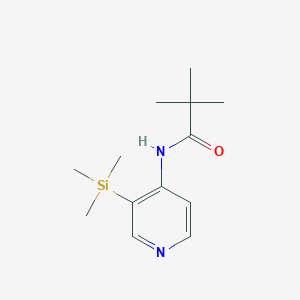

5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

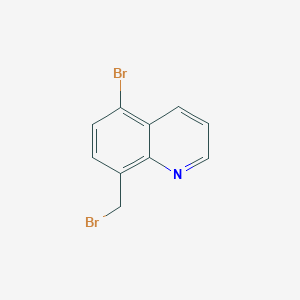

Synthesis and Antimicrobial Activity

The compound has been a subject of research due to its potential antimicrobial properties. A study by Grozav et al. (2019) developed an effective method for the synthesis of 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones, which includes 5,6,7-trimethyl derivatives, as promising objects for antimicrobial activity investigation. The synthesis approach involved the nucleophilic substitution of the chlorine atom in ethyl 4-formyl-5-chloro-1Н-pyrrole-3-carboxilates with an aroxyl fragment, followed by pyridazinoannelination, showing moderate antimicrobial activity and substantiating further in-depth studies in this area (Grozav et al., 2019).

Anticancer, Antimycobacterial, and CNS Screening

Another study by Malinka (2001) focused on the synthesis of pyrrolo[3,4-d]pyridazinones, including 5,6,7-trimethyl derivatives, and their preliminary screening for anticancer, antimycobacterial, and CNS-depressive activities. The study reported that two out of four new pyrrolo[3,4-d]pyridazinones displayed cystostatic activity, all eight compounds showed moderate activity against Mycobacterium tuberculosis, and two compounds were active as CNS-depressive agents (Malinka, 2001).

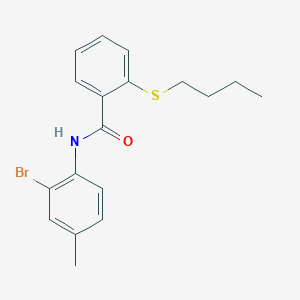

Anti-Inflammatory Activity without Acute Gastrotoxicity

Szandruk-Bender et al. (2021) explored novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone for anti-inflammatory activity without the acute gastrotoxicity associated with NSAIDs. The study highlighted the potential of these compounds, especially 6-butyl-3,5,7-trimethyl derivatives, as promising anti-inflammatory agents with a more favorable benefit-risk profile than indomethacin, suggesting an inhibition of inflammatory mediators release and inflammatory cell infiltration (Szandruk-Bender et al., 2021).

Chemiluminescent Properties

Algi et al. (2017) investigated chemiluminogens containing pyrrolo[3,4-d]pyridazine units, specifically highlighting 5,7-di(thien-2-yl) derivatives for their chemiluminescent properties. The study emphasized the potential applications of these compounds in chemiluminescence, with their glow intensity being significantly increased by catalysts such as Fe3+ ions, highlighting their utility in biochemical assays and diagnostics (Algi et al., 2017).

Propiedades

IUPAC Name |

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMCEAGPNVSJHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC(=O)C2=C(N1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532480 |

Source

|

| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-87-1 |

Source

|

| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.